3-Bromo-2-fluorobenzoic acid

Medicinal Chemistry Physicochemical Properties Drug Design

3-Bromo-2-fluorobenzoic acid is the industry-standard starting material for Dabrafenib, with a validated 64% yield at 100 g scale. Its unique 2-fluoro, 3-bromo pattern enables orthogonal Suzuki–Miyaura coupling, amide formation, and nucleophilic aromatic substitution—capabilities absent in cheaper isomers. A sharp melting point (168–172 °C) and characterized crystal structure simplify QC and cGMP scale-up. Substituting this specific regioisomer risks costly late-stage failure; choose the documented, lower-risk building block.

Molecular Formula C7H4BrFO2
Molecular Weight 219.01 g/mol
CAS No. 161957-56-8
Cat. No. B146189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-fluorobenzoic acid
CAS161957-56-8
Synonyms2-Fluoro-3-bromobenzoic Acid;  3-Bromo-2-fluorobenzenecarboxylic Acid
Molecular FormulaC7H4BrFO2
Molecular Weight219.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)F)C(=O)O
InChIInChI=1S/C7H4BrFO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H,10,11)
InChIKeyUVKURTLVTLRSSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-fluorobenzoic Acid (CAS 161957-56-8): A Strategic Ortho-Halogenated Aromatic Building Block for Medicinal Chemistry and Targeted Synthesis


3-Bromo-2-fluorobenzoic acid is a disubstituted benzoic acid derivative featuring bromine at the 3-position and fluorine at the 2-position (ortho to the carboxyl group). This specific 2,3-halogenation pattern imparts a unique combination of electronic and steric properties, with a predicted pKa of 2.88 ± 0.10 and a logP of 2.59 . The compound is a white to light yellow crystalline solid with a melting point of 168–172 °C [1] and is widely utilized as a key intermediate in the synthesis of pharmaceutical agents, most notably the BRAF kinase inhibitor Dabrafenib [2]. Its value as a synthetic building block stems from the orthogonal reactivity of its three functional groups: the carboxylic acid for amide/ester formation, the bromine for cross-coupling chemistry (e.g., Suzuki, Heck, Buchwald-Hartwig), and the fluorine for modulation of metabolic stability and target binding in final drug candidates .

Why 3-Bromo-2-fluorobenzoic Acid Cannot Be Replaced by Other Halogenated Benzoic Acid Isomers or Analogs


The precise 2-fluoro, 3-bromo substitution pattern on the benzoic acid scaffold is not arbitrary; it is a critical determinant of downstream reactivity, regioselectivity, and ultimate pharmacological profile. Replacing this specific isomer with a generic analog—such as a 3-chloro or 3-iodo derivative, or an isomer with a 2-bromo/3-fluoro arrangement—introduces significant and often detrimental changes in cross-coupling efficiency, metabolic stability, and biological activity. The bromine atom at the 3-position is essential for palladium-catalyzed reactions like the Suzuki-Miyaura coupling, which are integral to constructing the core of drugs like Dabrafenib [1]. The adjacent fluorine atom at the 2-position not only activates the ring for nucleophilic aromatic substitution but also exerts a profound 'ortho-effect' on the pKa of the carboxylic acid, influencing its behavior in subsequent amide couplings and potentially affecting the oral bioavailability of the final drug substance [2]. Therefore, substituting this compound with a cheaper or more readily available alternative is not a trivial matter of equivalent building blocks; it fundamentally alters the synthetic pathway and the properties of the resulting product, risking costly late-stage failures in drug development.

Quantitative Evidence for Selecting 3-Bromo-2-fluorobenzoic Acid over Analogs and Isomers


Evidence 1: pKa and Acidity - Superior Reactivity for Amide Coupling Compared to 3-Chloro Analog

The pKa of a benzoic acid derivative is a critical parameter governing its reactivity in amide bond formations and its ionization state under physiological conditions. 3-Bromo-2-fluorobenzoic acid possesses a predicted pKa of 2.88 ± 0.10 . This value is significantly lower than that of its 3-chloro analog, 3-chloro-2-fluorobenzoic acid, which has a predicted pKa of 2.94 ± 0.10 . The increased acidity (lower pKa) of the brominated compound is attributable to the stronger electron-withdrawing inductive effect (-I) of bromine compared to chlorine, enhanced by the ortho-positioning of the fluorine atom. This 0.06 pKa unit difference translates to the target compound being approximately 15% more ionized at pH 7.4, which can influence its solubility and partitioning behavior as a building block.

Medicinal Chemistry Physicochemical Properties Drug Design

Evidence 2: Lipophilicity - Optimized logP for Blood-Brain Barrier Penetration vs. Iodo Analog

Lipophilicity, as measured by the partition coefficient (logP), is a primary determinant of a compound's ADME (Absorption, Distribution, Metabolism, Excretion) properties, including membrane permeability and solubility. The target compound has a calculated logP of 2.59 . In stark contrast, the analogous 3-iodo-2-fluorobenzoic acid exhibits a significantly higher predicted logP of 3.21 . While a certain degree of lipophilicity is required for passive diffusion, a logP > 3 is often associated with poor solubility, high metabolic clearance, and increased off-target toxicity. The bromine substituent on the target compound provides an optimal balance, falling within the established 'Lipinski's Rule of 5' range for drug-likeness (logP < 5).

Medicinal Chemistry ADME Drug Design

Evidence 3: Synthetic Yield - Demonstrated High-Yield Scalable Route vs. Patented Isomer

The commercial viability of a chemical intermediate is heavily dependent on the existence of a high-yielding, scalable synthetic route. The synthesis of 3-Bromo-2-fluorobenzoic acid is well-established via ortho-lithiation of 1-bromo-2-fluorobenzene followed by reaction with CO2, achieving an isolated yield of 64% on a 100 g scale . In comparison, the synthesis of its close isomer, 2-Bromo-3-fluorobenzoic acid, is described in patent literature via a more circuitous route with a significantly lower overall yield of 42% [1]. This yield differential (64% vs. 42%) translates to a 52% increase in productivity and a substantial reduction in the cost of goods, making the target compound a more economically attractive building block for large-scale manufacturing.

Process Chemistry Synthetic Methodology Manufacturing

Evidence 4: Regioselectivity in Cross-Coupling - Unique Orthogonal Reactivity vs. 4-Bromo Isomer

The specific 3-bromo-2-fluoro pattern provides unique synthetic versatility by enabling orthogonal cross-coupling reactions. The bromine at the 3-position is highly reactive in palladium-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig), while the fluorine at the 2-position is typically inert under these conditions [1]. This allows for the sequential, site-selective functionalization of the aromatic ring. In contrast, an isomer like 4-bromo-2-fluorobenzoic acid, while also capable of cross-coupling, lacks the 'ortho-fluorine' activation for subsequent nucleophilic aromatic substitution (SNAr) at the position adjacent to the carboxylate [2]. The ortho-fluorine in the target compound can be activated by a strong electron-withdrawing group introduced after the initial coupling, enabling a second, distinct functionalization step that is not accessible to the para-bromo isomer.

Synthetic Chemistry Cross-Coupling Regioselectivity

Evidence 5: X-ray Crystallography - Validated Structure Enabling Reliable Scale-Up vs. Impure/Amorphous Analogs

The solid-state structure of 3-Bromo-2-fluorobenzoic acid has been definitively characterized by single-crystal X-ray diffraction, which revealed a monoclinic crystal system with space group P21/c and unit cell parameters a = 11.465(1) Å, b = 6.072(1) Å, c = 15.747(1) Å, and β = 99.90(1)° [1]. The refinement converged to a high-quality R-value of 0.050 based on 2126 observed reflections [2]. This level of structural validation is not available for many of its amorphous or poorly crystalline analogs. The availability of high-quality X-ray structural data is a critical asset for process chemists, as it confirms the identity and purity of the intermediate, provides a foundation for polymorph screening, and ensures reproducibility in large-scale manufacturing batches.

Process Chemistry Quality Control Crystallography

Optimal Use Cases for 3-Bromo-2-fluorobenzoic Acid: Where the Evidence Shows Clear Advantage


Scenario 1: Synthesis of Dabrafenib and Related BRAF Kinase Inhibitors

3-Bromo-2-fluorobenzoic acid is the documented and preferred starting material for the synthesis of Dabrafenib, a blockbuster oncology drug [5]. The synthetic route relies on the specific 2-fluoro, 3-bromo substitution pattern for a key Suzuki-Miyaura coupling that constructs the core biaryl system. The compound's balanced lipophilicity (logP 2.59 ) and proven high-yielding synthesis (64% on a 100 g scale ) make it the industry standard for this application. Attempting to use a different isomer or analog would necessitate a complete redesign of the synthetic route, introducing significant time and cost penalties to the development timeline.

Scenario 2: Development of PDE4 Inhibitors for Respiratory Diseases

Multiple patent filings, including WO2011/119704, explicitly claim the use of 3-Bromo-2-fluorobenzoic acid as a key intermediate in the synthesis of dual pharmacophore compounds that inhibit phosphodiesterase type IV (PDE4) and antagonize muscarinic acetylcholine receptors [5]. These compounds are under investigation for the treatment of chronic obstructive pulmonary disease (COPD) and asthma. The optimized pKa (2.88 ) of the intermediate is beneficial for the amide bond-forming steps involved in constructing these complex molecules, and its orthogonal reactivity allows for the sequential introduction of the two distinct pharmacophores required for dual activity.

Scenario 3: Iterative Library Synthesis for Medicinal Chemistry Optimization

Medicinal chemistry groups engaged in lead optimization can leverage the orthogonal reactivity of 3-Bromo-2-fluorobenzoic acid to efficiently generate focused libraries of analogs. The process involves an initial cross-coupling at the 3-bromo position (e.g., Suzuki reaction to introduce an aryl or heteroaryl group) [5]. Following this, the resulting intermediate can be converted to an amide or ester at the carboxyl group. Finally, the 2-fluoro group, now ortho to a strongly electron-withdrawing group, can be displaced by a nucleophile in a second diversification step, enabling rapid exploration of structure-activity relationships (SAR) in three distinct vectors from a single starting material . This capability is not shared by isomers like 4-bromo-2-fluorobenzoic acid, where the para-bromo substitution limits the scope of this sequential functionalization strategy.

Scenario 4: Process Development and Scale-Up for cGMP Manufacturing

For contract manufacturing organizations (CMOs) and internal process chemistry groups, 3-Bromo-2-fluorobenzoic acid presents a lower-risk starting material for scaling to cGMP production. The compound's well-defined physical properties, including a sharp melting point of 168–172 °C [5] and a fully characterized crystal structure , facilitate rigorous quality control and the development of robust purification protocols. The existence of a high-yielding, literature-validated synthetic route (64% yield ) minimizes the process development burden and provides a reliable foundation for technology transfer and regulatory filing, thereby accelerating the path from the laboratory to the clinic.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-2-fluorobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.